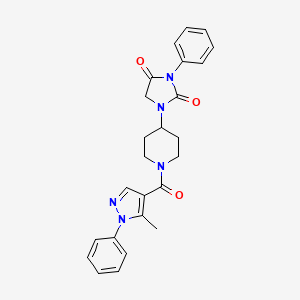

1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

1-(1-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a heterocyclic compound featuring three distinct structural motifs:

- Pyrazole core: A 5-methyl-1-phenyl-substituted pyrazole ring, which is acylated at the 4-position to form a carbonyl linkage.

- Imidazolidinedione moiety: A 3-phenyl-substituted imidazolidine-2,4-dione, which introduces hydrogen-bonding capabilities and rigidity.

Its design aligns with trends in CNS-targeting molecules, where fused heterocycles and piperidine derivatives are common .

Properties

IUPAC Name |

1-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c1-18-22(16-26-30(18)21-10-6-3-7-11-21)24(32)27-14-12-19(13-15-27)28-17-23(31)29(25(28)33)20-8-4-2-5-9-20/h2-11,16,19H,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOSMKOIHJGCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.47 g/mol. The structure features a pyrazole moiety attached to a piperidine ring and an imidazolidine dione, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds often exhibit significant antibacterial properties. For instance, related compounds have been evaluated against Gram-positive and Gram-negative bacteria, displaying zones of inhibition comparable to standard antibiotics .

- Anticancer Properties : Some derivatives have been identified as potential anticancer agents, inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell survival and proliferation .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, as similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro .

Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar pyrazole derivatives, compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives showed significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 125 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 10a | E. coli | 62.5 |

| 10b | S. aureus | 31.25 |

| 10c | P. mirabilis | 125 |

Anticancer Activity

A series of experiments conducted on various cancer cell lines demonstrated that certain derivatives of the compound induced apoptosis effectively. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Studies

Research on related compounds indicated their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound may exert anti-inflammatory effects through modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons:

Pyrazole Substitutions: The target compound’s pyrazole has a 5-methyl and 1-phenyl group, contrasting with fipronil’s 5-amino and bulky 2,6-dichloro-4-trifluoromethylphenyl substituents. These differences likely dictate divergent applications: fipronil’s electron-withdrawing groups enhance insecticidal activity by disrupting ion channels , whereas the target’s methyl and phenyl groups may favor CNS permeability or receptor binding. WIN 55212-2, a cannabinoid agonist, shares a pyrazole core but lacks the imidazolidinedione group. Its CB2 selectivity (Ki = 1.6 nM) underscores how pyrazole substituents influence receptor specificity .

Piperidine vs. Piperazine Scaffolds: The target compound uses a piperidine ring, while Compound 5 () employs a piperazine.

Imidazolidinedione vs. Other Heterocycles: The target’s imidazolidinedione moiety distinguishes it from fipronil’s nitrile group or cannabinoid agonists’ bicyclic structures. This motif may enhance metabolic stability or modulate interactions with enzymes (e.g., hydrolases) due to its hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.